Bcr-abl-IN-3 is a chemical compound primarily recognized for its inhibitory effects on the Bcr-Abl tyrosine kinase, a fusion protein associated with various forms of leukemia, notably chronic myeloid leukemia and some acute lymphoblastic leukemias. This fusion occurs due to the translocation between the breakpoint cluster region (BCR) gene on chromosome 22 and the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene on chromosome 9, leading to the production of a constitutively active kinase that promotes uncontrolled cell proliferation.
Bcr-abl-IN-3 is classified as a small molecule inhibitor designed to target the ATP-binding site of the Bcr-Abl fusion protein. Its development is part of ongoing research aimed at creating effective therapies for patients who exhibit resistance to existing treatments for Bcr-Abl driven malignancies. The compound's mechanism involves competitive inhibition, which prevents the phosphorylation of downstream substrates involved in cell survival and proliferation pathways .
The synthesis of Bcr-abl-IN-3 typically involves several key steps, including:
In laboratory settings, synthetic routes often utilize techniques like thin-layer chromatography for monitoring reaction progress and high-performance liquid chromatography for purification .
For large-scale production, methods are adapted from laboratory protocols to ensure consistency and efficiency. This includes automating reaction processes and employing continuous flow systems to enhance reproducibility.
The molecular structure of Bcr-abl-IN-3 features a complex arrangement that allows it to effectively bind to the ATP-binding site of the Bcr-Abl kinase. While specific structural data may vary based on synthetic variations, common elements include:
Crystallographic studies may provide detailed insights into its three-dimensional conformation, revealing how it interacts with the kinase at an atomic level .
Bcr-abl-IN-3 can undergo various chemical reactions:
Typical reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions are carefully controlled to achieve desired outcomes, ensuring that side reactions are minimized .
Bcr-abl-IN-3 acts by binding to the ATP-binding site of the Bcr-Abl tyrosine kinase. This binding inhibits the kinase's activity, thereby blocking downstream signaling pathways that promote cell survival and proliferation in leukemia cells. The result is increased apoptosis in these malignant cells, contributing to therapeutic efficacy against Bcr-Abl driven cancers .
Bcr-abl-IN-3 exhibits specific physical characteristics that influence its behavior in biological systems:
The chemical properties include reactivity patterns typical of small molecule inhibitors, such as:
Bcr-abl-IN-3 is primarily utilized in scientific research focused on understanding leukemia mechanisms and developing targeted therapies. Its ability to inhibit Bcr-Abl makes it a valuable tool in studying drug resistance mechanisms in chronic myeloid leukemia treatments. Furthermore, ongoing studies aim to evaluate its potential in combination therapies or as part of novel drug delivery systems targeting resistant cancer phenotypes .
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.: 82388-11-2